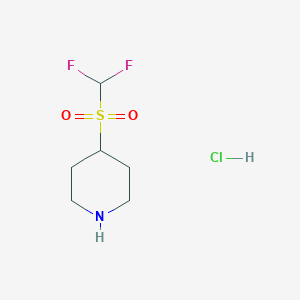

4-(Difluoromethylsulfonyl)piperidine;hydrochloride

Description

4-(Difluoromethylsulfonyl)piperidine hydrochloride is a piperidine derivative characterized by a difluoromethylsulfonyl (-SO₂CF₂H) substituent at the 4-position of the piperidine ring, with a hydrochloride counterion. This structural motif is significant in medicinal chemistry and materials science due to the electron-withdrawing properties of the sulfonyl group and the stability imparted by fluorine atoms.

Propriétés

IUPAC Name |

4-(difluoromethylsulfonyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO2S.ClH/c7-6(8)12(10,11)5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCXERXPAOTURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)C(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2551115-18-3 | |

| Record name | 4-difluoromethanesulfonylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Difluoromethyl)sulfonyl)piperidine hydrochloride typically involves the introduction of the difluoromethylsulfonyl group to the piperidine ring. This can be achieved through various synthetic routes, including:

Nucleophilic substitution reactions: Using difluoromethylsulfonyl chloride as a reagent to introduce the difluoromethylsulfonyl group to the piperidine ring under basic conditions.

Cyclization reactions: Starting from appropriate precursors that undergo cyclization to form the piperidine ring with the desired substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:

Batch processing: Where the reactions are carried out in large reactors with controlled temperature and pressure conditions.

Continuous flow processing: A more modern approach where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for better control over reaction conditions and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-((Difluoromethyl)sulfonyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify the difluoromethylsulfonyl group.

Substitution: The piperidine ring can undergo substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce piperidine derivatives with modified functional groups .

Applications De Recherche Scientifique

4-((Difluoromethyl)sulfonyl)piperidine hydrochloride has several scientific research applications, including:

Medicinal chemistry: Used in the design and synthesis of pharmaceuticals due to its piperidine ring, which is a common motif in drug molecules.

Biological studies: Investigated for its potential biological activity and interactions with various biological targets.

Industrial applications: Used as an intermediate in the synthesis of other chemical compounds and materials.

Mécanisme D'action

The mechanism of action of 4-((Difluoromethyl)sulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring can also contribute to binding affinity and specificity .

Comparaison Avec Des Composés Similaires

4-(Diphenylmethoxy)piperidine Hydrochloride

3-(2,5-Dimethoxy-4-(Trifluoromethyl)phenyl)piperidine Hydrochloride

- Molecular Formula: Not explicitly stated, but derived from a trifluoromethylphenyl moiety.

- Key Features :

- Synthesis : Prepared via catalytic hydrogenation of pyridine intermediates .

- Applications : Investigated as a serotonin reuptake inhibitor, highlighting the role of fluorinated groups in CNS-targeting drugs .

4-(4-Fluorobenzoyl)piperidine Hydrochloride

4-(p-Toluenesulfonyl)piperidine Hydrochloride

- Synonyms: 4-Tosylpiperidine hydrochloride.

- Key Features :

- Tosyl (-SO₂C₆H₄CH₃) group provides strong electron-withdrawing effects, analogous to difluoromethylsulfonyl.

- Applications : Common in organic synthesis as a protecting group or catalyst .

Structural and Functional Analysis

Substituent Effects

| Compound | Substituent | Electronic Effect | Biological Relevance |

|---|---|---|---|

| 4-(Difluoromethylsulfonyl)piperidine | -SO₂CF₂H | Strong electron-withdrawing | Potential enzyme inhibition |

| 4-(Diphenylmethoxy)piperidine | -OCH(C₆H₅)₂ | Sterically bulky | Limited membrane permeability |

| 4-Tosylpiperidine | -SO₂C₆H₄CH₃ | Moderate electron-withdrawing | Catalytic/synthetic utility |

Solubility and Stability

- Hydrochloride Salts : All compared compounds are hydrochloride salts, improving aqueous solubility for pharmacological applications .

- Degradation : Data gaps exist for environmental persistence, though sulfonyl groups generally resist hydrolysis .

Toxicological and Regulatory Considerations

- 4-(Diphenylmethoxy)piperidine Hydrochloride : Classified as harmful (GHS "Warning") with delayed acute effects .

- Fluorinated Derivatives : Trifluoromethyl and fluorobenzoyl analogs show enhanced metabolic stability but may pose bioaccumulation risks if halogenated .

- Regulatory Gaps: No specific data on 4-(difluoromethylsulfonyl)piperidine hydrochloride; extrapolation from analogs suggests stringent handling protocols for sulfonyl-containing compounds .

Activité Biologique

4-(Difluoromethylsulfonyl)piperidine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluoromethylsulfonyl group, which enhances its reactivity and biological profile. The molecular formula is with a molecular weight of approximately 227.66 g/mol.

Biological Activity Overview

The biological activities of 4-(Difluoromethylsulfonyl)piperidine;hydrochloride can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that piperidine derivatives exhibit significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus . The sulfonyl group is particularly noted for enhancing antibacterial action.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

- Anticancer Potential : Research indicates that piperidine derivatives, including this compound, may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. In vitro studies have demonstrated IC50 values ranging from 13.70 µM to 47.30 µM for various derivatives, suggesting potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of 4-(Difluoromethylsulfonyl)piperidine;hydrochloride is significantly influenced by its structural components:

- Piperidine Core : The piperidine ring is associated with various pharmacological activities, including anesthetic effects and modulation of glucose levels . Modifications to this core can enhance or diminish biological activity.

- Sulfonyl Group : The presence of the difluoromethylsulfonyl moiety enhances the compound's reactivity and interaction with biological targets, contributing to its enzyme inhibition and antimicrobial properties .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized piperidine derivatives against multiple bacterial strains. Results indicated that compounds with sulfonyl substitutions exhibited superior activity compared to their unsubstituted counterparts .

- Enzyme Inhibition Studies : Another investigation focused on the inhibition of AChE by various piperidine derivatives. The findings revealed that structural modifications significantly impacted inhibitory potency, with some derivatives achieving IC50 values comparable to established inhibitors .

- Cancer Therapeutics : Research into the anticancer properties of piperidine derivatives highlighted their ability to inhibit DHFR effectively. This suggests potential applications in cancer therapy, particularly in drug-resistant cases where traditional therapies fail .

Data Tables

| Biological Activity | Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Antibacterial | 4-(Difluoromethylsulfonyl)piperidine;hydrochloride | Not specified | E. coli, S. aureus |

| Enzyme Inhibition | Various Derivatives | 13.70 - 47.30 | AChE |

| Anticancer | 4-(Difluoromethylsulfonyl)piperidine;hydrochloride | 13.70 - 47.30 | DHFR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.